3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
Description
Properties
IUPAC Name |
5-(4-bromophenyl)-3-(2,5-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4S/c1-24-14-8-9-18(25-2)15(10-14)17-11-16(20-21(17)26(3,22)23)12-4-6-13(19)7-5-12/h4-10,17H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIHKOJVKFRYSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=NN2S(=O)(=O)C)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a member of the pyrazole class of compounds, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is with a molecular weight of approximately 404.3 g/mol. The structure features a bromophenyl group, a dimethoxyphenyl group, and a methylsulfonyl moiety, contributing to its potential biological activity.
1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. Specifically, compounds containing the pyrazole scaffold have shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, studies have demonstrated that pyrazoles can inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Pyrazoles are known to inhibit the increase in intracellular calcium levels induced by inflammatory mediators like platelet-activating factor (PAF). This inhibition suggests a potential role in managing inflammatory conditions .
3. Antimicrobial Activity
Some studies have reported that pyrazole derivatives possess antimicrobial properties. They have been tested against various bacterial strains and shown to exhibit significant antibacterial and antifungal activities . The mechanism may involve disruption of microbial cell membranes or inhibition of vital enzymatic pathways.
The biological activity of 3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The presence of the bromophenyl and methylsulfonyl groups may facilitate binding to enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It may act as a ligand for various receptors implicated in inflammatory responses or cancer cell signaling pathways.
- Calcium Channel Blockade : By modulating calcium signaling pathways, the compound can potentially reduce inflammatory responses .
Research Findings and Case Studies
Table 1 summarizes key studies investigating the biological activity of pyrazole derivatives similar to 3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells.
Key Findings:
- Synergistic Effects: Research has shown that when combined with doxorubicin, the compound enhances the drug's efficacy, indicating a potential for combination therapy in cancer treatment .
- Mechanism of Action: The anticancer activity is attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells, which is critical for effective cancer therapies .
Antimicrobial Properties
The compound has also demonstrated significant antimicrobial activity against various pathogens. Studies have reported its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Notable Results:
- In Vitro Studies: The compound showed considerable inhibition against both Gram-positive and Gram-negative bacteria, as well as several fungal strains .
- Potential Applications: These antimicrobial properties suggest its use in treating infections and as a preservative in pharmaceutical formulations.
Anti-inflammatory Effects
Research indicates that pyrazole derivatives can exhibit anti-inflammatory properties by modulating cytokine production and inflammatory pathways.
Research Insights:
- Cytokine Inhibition: The compound has been shown to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases .
- Therapeutic Potential: This application highlights its potential role in managing conditions such as arthritis and other inflammatory disorders.
Neuroprotective Effects
Emerging studies suggest that compounds like 3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole may offer neuroprotective benefits.
Evidence:
- Cell Viability Tests: In models of neurodegenerative diseases, the compound has been observed to improve cell viability and reduce neuronal death, indicating protective effects against neurotoxicity .
- Mechanisms Under Investigation: Ongoing research aims to elucidate the specific pathways through which this compound exerts its neuroprotective effects.
Synthesis and Structural Studies
The synthesis of this compound involves multiple steps that can be optimized for better yield and purity. Structural studies using X-ray crystallography have provided insights into its molecular conformation and interactions with biological targets.
Synthesis Overview:
- The synthesis typically involves the reaction of suitable precursors under controlled conditions to yield the desired pyrazole derivative .
- Structural elucidation techniques confirm the integrity of the synthesized compound and help understand its reactivity.
Data Tables
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Halogen-Substituted Derivatives
1-(4-Chlorophenyl)-5-(4-Bromophenyl)-3-(4-(Methylsulfonyl)phenyl)-4,5-Dihydro-1H-Pyrazole (2o) :
- Substituents : Chlorophenyl (position 1), bromophenyl (position 5), methylsulfonyl (position 3).
- Key Differences : Replacement of dimethoxyphenyl with chlorophenyl reduces electron-donating effects, impacting electronic distribution and reactivity.
- Physical Properties : Melting point = 222°C; IR peaks at 1307 cm⁻¹ (SO₂), 819 cm⁻¹ (C-H deformation) .
1-(4-Fluorophenyl)-5-(4-Bromophenyl)-3-(4-(Methylsulfonyl)phenyl)-4,5-Dihydro-1H-Pyrazole (2l) :
- Substituents : Fluorophenyl (position 1), bromophenyl (position 5).
- Key Differences : Fluorine’s high electronegativity increases polarity but may reduce steric bulk compared to methoxy groups.
- Biological Activity : Fluorinated analogs often exhibit enhanced bioavailability due to improved metabolic stability .
Methoxy-Substituted Derivatives
- 3-(3,4-Dimethoxyphenyl)-5-(2-Fluorophenyl)-1-Phenyl-4,5-Dihydro-1H-Pyrazole :
- Substituents : Dimethoxyphenyl (position 3), fluorophenyl (position 5).
- Key Differences : Absence of bromine and methylsulfonyl groups reduces molecular weight and lipophilicity.
- Computational Insights : DFT studies show methoxy groups enhance electron density on the pyrazole ring, influencing binding interactions in molecular docking .
Physicochemical Properties
Table 1: Comparative Physical and Spectral Data
Key Observations :
- Methylsulfonyl-containing derivatives exhibit consistent IR peaks for SO₂ (1300–1150 cm⁻¹), serving as a diagnostic marker .
- Methoxy groups downfield-shift adjacent aromatic protons in NMR due to electron-donating effects .
Anti-Inflammatory Activity
- 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-Dimethoxyphenyl)-1,3,4-Oxadiazole : Exhibits 61.9% inhibition in anti-inflammatory assays, comparable to indomethacin (64.3%) at 20 mg/kg. The dimethoxyphenyl group enhances activity by modulating COX-2 binding .
Antimicrobial Activity
- 4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(5-Methyl-1-p-Tolyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole : Shows potent antimicrobial activity, highlighting the role of halogen substituents in targeting bacterial enzymes .
Antidepressant Potential
- 1-(4-Fluorophenyl)-5-(4-Bromophenyl)-3-(4-(Methylsulfonyl)Phenyl)-4,5-Dihydro-1H-Pyrazole (2l) : Demonstrates serotonin reuptake inhibition in animal models, suggesting methylsulfonyl and halogen groups synergize in CNS targeting .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole?
- Methodology : The synthesis typically involves cyclization of substituted hydrazides or chalcone precursors. For example:
- Vilsmeier–Haack reaction : Used to generate pyrazole carbaldehydes from 1H-pyrazol-5(4H)-one precursors under controlled conditions (e.g., POCl₃/DMF at 0–5°C) .
- Cyclization with phosphorous oxychloride : Substituted benzoic acid hydrazides are cyclized at 120°C to form pyrazole-oxadiazole hybrids, with subsequent sulfonylation introducing the methylsulfonyl group .
- Multicomponent strategies : Copper(II) ions and tert-butylphosphonic acid are used to stabilize intermediates in pyrazole-phosphonate hybrids .
Q. How is the structural confirmation of this compound achieved using spectroscopic and crystallographic methods?
- Key Techniques :
- X-ray diffraction : Single-crystal analysis confirms dihedral angles between aromatic rings (e.g., 4-bromophenyl and dimethoxyphenyl groups) and hydrogen-bonding patterns (e.g., N–H···S interactions). Reported parameters include triclinic crystal systems (space group P1) with unit cell dimensions (e.g., a = 6.9153 Å, b = 9.5122 Å) .
- Spectroscopy : IR identifies sulfonyl (S=O) stretches near 1150 cm⁻¹, while ¹H NMR confirms methoxy (-OCH₃) protons at δ 3.7–3.8 ppm .
Q. What are the key solubility and stability considerations for this compound in experimental settings?
- Solubility : The compound is polar due to sulfonyl and methoxy groups, favoring dissolution in DMSO or DMF. However, bromophenyl substituents may reduce aqueous solubility .
- Stability : Sensitive to prolonged light exposure (due to bromophenyl) and acidic conditions (risk of sulfonyl group hydrolysis). Storage at –20°C under nitrogen is recommended .
Advanced Research Questions
Q. How do structural modifications at the pyrazole ring influence pharmacological activity, based on SAR studies?
- Substituent Effects :
- Bromophenyl group : Enhances σ1 receptor antagonism (IC₅₀ < 100 nM) by increasing lipophilicity and target binding .
- Methoxy groups : Electron-donating substituents at the 2,5-positions improve antitubulin activity (e.g., IC₅₀ = 30 μM in MDA-MB-231 cells) by stabilizing interactions with β-tubulin .
- Methylsulfonyl group : Critical for metabolic stability; replacement with carboxamide reduces plasma half-life .
Q. What methodologies resolve contradictions in biological activity data across substituted pyrazole derivatives?
- Approaches :
- Comparative crystallography : Overlay crystal structures (e.g., CCDC entries) to identify steric clashes or conformational changes caused by substituents like dichlorophenylmethoxy groups .
- Free-energy perturbation (FEP) : Computationally models binding affinity differences between analogs (e.g., fluorophenyl vs. methoxyphenyl) .
- Dose-response profiling : Tests compounds in parallel assays (e.g., σ1 receptor vs. σ2) to isolate selectivity issues .
Q. What in vitro and in vivo models evaluate antitubulin or σ1 receptor antagonist activity?
- In vitro :
- Antitubulin : Sea urchin embryo assays monitor microtubule disruption (IC₅₀ < 50 μM) .
- σ1 Receptor : Radioligand displacement assays using [³H]-(+)-pentazocine in guinea pig brain membranes .
- In vivo :
- Xenograft models : MDA-MB-231 tumors in nude mice assess tumor growth inhibition (TGI > 60% at 10 mg/kg) .
- Neuropathic pain models : Tail-flick tests in rats measure analgesic efficacy (ED₅₀ = 5 mg/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
